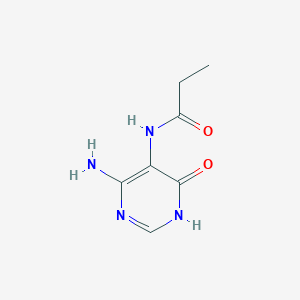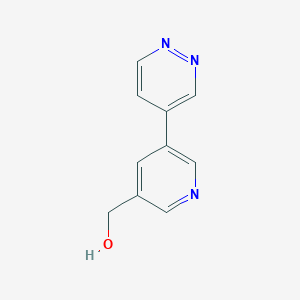
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically significant molecules, including nucleotides
Méthodes De Préparation
The synthesis of N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable pyrimidine precursor.
Amination: Introduction of the amino group at the 4-position of the pyrimidine ring.
Oxidation: Oxidation of the 6-position to introduce the oxo group.
Propionylation: Attachment of the propionamide group at the 5-position.
The reaction conditions often involve the use of specific reagents and catalysts to facilitate each step. For example, amination might require ammonia or an amine derivative, while oxidation could involve oxidizing agents like hydrogen peroxide or potassium permanganate.
Analyse Des Réactions Chimiques
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of hypoxanthine derivatives, which are designed as non-competitive antagonists of kainate receptors.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Materials Science: Pyrimidine derivatives are explored for their potential use in organic electronics and as building blocks for advanced materials.
Mécanisme D'action
The mechanism of action of N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide involves its interaction with specific molecular targets. For instance, its derivatives designed as kainate receptor antagonists work by binding to the receptor and inhibiting its activity. This blockade prevents the excitatory neurotransmitter glutamate from activating the receptor, thereby reducing neuronal excitability and providing therapeutic effects in conditions like epilepsy .
Comparaison Avec Des Composés Similaires
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide can be compared with other pyrimidine derivatives, such as:
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide: This compound has a benzamide group instead of a propionamide group and is also studied for its potential as a kainate receptor antagonist.
2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl derivatives: These compounds have additional amino groups and are explored for their antimicrobial activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C7H10N4O2 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
N-(4-amino-6-oxo-1H-pyrimidin-5-yl)propanamide |
InChI |
InChI=1S/C7H10N4O2/c1-2-4(12)11-5-6(8)9-3-10-7(5)13/h3H,2H2,1H3,(H,11,12)(H3,8,9,10,13) |
Clé InChI |
TYMLXJDOCWYKJR-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=C(N=CNC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B11909677.png)
![2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride](/img/structure/B11909685.png)



![8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11909702.png)



![4,7-Dichlorobenzo[c]isoxazole](/img/structure/B11909733.png)


![3-Methyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11909747.png)

